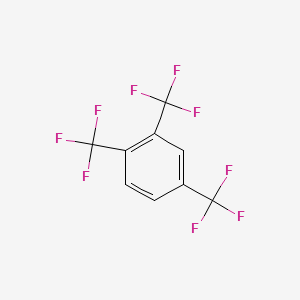

1,2,4-Tris(trifluoromethyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPROWPVBAXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192538 | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-05-5 | |

| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1,2,4 Tris Trifluoromethyl Benzene

Established and Emerging Synthetic Methodologies

One established method for the synthesis of trifluoromethylated arenes is the reaction of the corresponding carboxylic acids with sulfur tetrafluoride. For example, 1,3,5-tris(trifluoromethyl)benzene (B44845) has been synthesized from benzene-1,3,5-tricarboxylic acid and SF4. sigmaaldrich.comsigmaaldrich.com Another common approach is the copper-catalyzed trifluoromethylation of haloarenes using reagents like trifluoromethyl iodide. wikipedia.org

Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C9H3F9. ontosight.ai The presence of three trifluoromethyl groups gives it a high molecular weight and influences its physical properties. ontosight.ai It is expected to have a high boiling point and be less soluble in water but more soluble in organic solvents. ontosight.aiontosight.ai

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C9H3F9 | 282.11 | 120 (at 750 mmHg) sigmaaldrich.comsigmaaldrich.com | 1.514 sigmaaldrich.comsigmaaldrich.com | 1.359 sigmaaldrich.comsigmaaldrich.com |

| 1,3,5-Tris(trifluoromethyl)benzene | C9H3F9 | 282.11 | 120 (at 750 mmHg) sigmaaldrich.com | 1.514 sigmaaldrich.com | 1.359 sigmaaldrich.com |

| 1,4-Bis(trifluoromethyl)benzene (B1346883) | C8H4F6 | 214.11 | 116 sigmaaldrich.com | 1.381 sigmaaldrich.com | 1.379 sigmaaldrich.com |

| (Trifluoromethyl)benzene | C7H5F3 | 146.11 | 103.46 | 1.19 (at 20°C) | 1.41486 (at 13°C) |

Note: Some data for this compound is based on its isomer, 1,3,5-tris(trifluoromethyl)benzene, due to limited availability of specific data for the 1,2,4-isomer.

Spectroscopic and Analytical Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups exhibiting characteristic quartet splitting due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a crucial tool for characterizing trifluoromethylated compounds, showing distinct signals for the CF3 groups. rsc.orgrsc.org

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. rsc.orgrsc.org

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F and C-H bonds, as well as aromatic C=C stretching vibrations. nih.gov

Reactivity and Mechanistic Investigations of 1,2,4 Tris Trifluoromethyl Benzene and Its Analogs

Electronic Effects of Multiple Trifluoromethyl Groups on Aromatic Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. rsc.org Its influence on the electronic properties of an aromatic ring is a combination of strong inductive effects and, to a lesser extent, resonance effects. When multiple trifluoromethyl groups are present, as in 1,2,4-tris(trifluoromethyl)benzene, these effects are compounded, leading to a severely deactivated aromatic system.

Comprehensive Analysis of the Electron-Withdrawing Nature and Aromatic Ring Deactivation

The trifluoromethyl group's strong electron-withdrawing nature stems from the high electronegativity of the three fluorine atoms. This results in a significant inductive pull of electron density away from the benzene (B151609) ring through the sigma bond framework. pressbooks.pubresearchgate.net The presence of three such groups in this compound dramatically reduces the electron density of the aromatic ring, making it far less nucleophilic and thus highly unreactive towards electrophiles. ontosight.ai This deactivation is a hallmark of poly(trifluoromethyl)ated benzenes. pressbooks.pubontosight.ai

The deactivating effect can be quantitatively assessed using Hammett substituent constants (σ). The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing character. For instance, the σm and σp values for a single trifluoromethyl group are 0.44 and 0.53, respectively. stenutz.eu The cumulative effect of three such groups in this compound results in a significantly deactivated ring, far less reactive than benzene itself.

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group

| Substituent | σm | σp | σ+ |

|---|

Data sourced from various studies on Hammett constants. researchgate.netstenutz.eu

Elucidation of Inductive and Resonance Contributions to Electronic Influence

The primary electronic influence of the trifluoromethyl group is its strong negative inductive effect (-I), which withdraws electron density from the aromatic ring through the sigma bonds. pressbooks.pubresearchgate.net This effect is due to the high electronegativity of the fluorine atoms.

While the inductive effect is dominant, a minor resonance effect (specifically, hyperconjugation) can also be considered. This involves the delocalization of electrons from the C-F bonds into the aromatic pi system. However, due to the high energy of the C-F sigma orbitals, this contribution is generally considered weak compared to the powerful inductive withdrawal. researchgate.net In the case of this compound, the overwhelming -I effect of the three CF3 groups is the principal determinant of its electronic character and reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns

The profound deactivation of the benzene ring by three trifluoromethyl groups makes electrophilic aromatic substitution on this compound exceptionally challenging, requiring harsh reaction conditions. The regioselectivity of any potential substitution is dictated by the directing effects of the trifluoromethyl groups.

Mechanistic Basis for Meta-Directing Effects and Regioselectivity

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. youtube.com This directing effect is a direct consequence of the stability of the carbocation intermediate, known as the Wheland or sigma complex, that is formed during the reaction. columbia.edu

When an electrophile attacks an aromatic ring substituted with a trifluoromethyl group, the positive charge in the resulting Wheland intermediate is delocalized around the ring. If the attack occurs at the ortho or para positions relative to the trifluoromethyl group, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF3 group. This is a highly destabilized arrangement. youtube.com

In contrast, when the attack is at the meta position, none of the resonance structures place the positive charge on the carbon bearing the trifluoromethyl group. youtube.com Consequently, the carbocation intermediate formed from meta attack is less destabilized (or, more accurately, the least destabilized) than the intermediates from ortho or para attack. Therefore, the reaction proceeds preferentially through the meta pathway.

In this compound, there are two available positions for electrophilic attack: C-3, C-5, and C-6. Based on the meta-directing influence of the existing trifluoromethyl groups, substitution would be predicted to occur at the positions meta to the CF3 groups. For example, the position C-5 is meta to the CF3 groups at C-1 and C-4. Similarly, position C-3 is meta to the CF3 group at C-4 and ortho to the one at C-2, while C-6 is meta to the CF3 at C-1 and ortho to the one at C-2. Studies on the lithiation of this compound, which involves electrophilic attack on the C-H bond, show that proton abstraction occurs at positions 5 and 6, suggesting these are the most reactive sites. capes.gov.br

Kinetic Studies and Quantitative Comparison of Reaction Rates with Other Substituted Benzene Derivatives

Direct kinetic studies on the electrophilic aromatic substitution of this compound are not widely available in the literature due to its extremely low reactivity. However, the reactivity can be inferred by comparing it to less substituted analogs.

For instance, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly than benzene. columbia.edu The introduction of two additional trifluoromethyl groups, as in this compound, is expected to decrease the reaction rate even more dramatically. The cumulative electron-withdrawing effects of the three CF3 groups would lead to a much higher activation energy for the formation of the Wheland intermediate.

Table 2: Relative Reaction Rates of Nitration for Selected Benzene Derivatives

| Compound | Relative Rate of Nitration (Benzene = 1) |

|---|---|

| Toluene (B28343) | 25 |

| Benzene | 1 |

| (Trifluoromethyl)benzene | 2.5 x 10⁻⁵ |

| 1,4-Bis(trifluoromethyl)benzene (B1346883) | Extremely low (requires forcing conditions) |

Data for toluene and (trifluoromethyl)benzene are well-established in the literature. The reactivity of bis- and tris-trifluoromethylated benzenes is inferred from the conditions required for their reactions. google.com

Stabilization of Carbocation Intermediates and Resonance Structures in Deactivated Aromatic Rings

The stability of the carbocation intermediate (Wheland complex) is a crucial factor in determining the feasibility and regioselectivity of electrophilic aromatic substitution. columbia.edu In the case of this compound, the presence of three potent electron-withdrawing groups severely destabilizes the positively charged Wheland intermediate. pressbooks.pub

The resonance structures of the Wheland intermediate for attack at different positions on this compound illustrate the destabilizing effect. For any attack (ortho, meta, or para to a given CF3 group), the positive charge is delocalized across the ring. However, as previously discussed, ortho and para attack relative to a CF3 group lead to particularly unstable resonance contributors where the positive charge is adjacent to the electron-withdrawing substituent. youtube.com

For this compound, attack at any of the available positions will result in a highly destabilized intermediate due to the cumulative inductive effects of the three CF3 groups. The reaction proceeds, if at all, through the pathway that leads to the least unstable carbocation. This is why electrophilic substitution on such a deactivated ring is a kinetically and thermodynamically challenging process.

Nucleophilic Reactivity and Transformations

The strong inductive effect of the three trifluoromethyl groups creates a significant electron deficiency in the aromatic ring of this compound, making it highly susceptible to nucleophilic attack. This section explores the reactions with powerful nucleophiles like organometallic reagents and the strategies to control the regioselectivity of these transformations.

Reactions with Organometallic Reagents (e.g., Organolithium Compounds) and Their Selectivity

The reaction of this compound with organolithium reagents showcases the delicate balance of reactivity and selectivity. Direct nucleophilic addition to the ring is a potential pathway, but the acidity of the ring protons also allows for deprotonation, leading to metal-hydrogen exchange.

A notable example is the reaction of this compound with lithium 2,2,6,6-tetramethylpiperidide (LTMP) in an ethereal solution. nih.gov This strong, non-nucleophilic base quantitatively deprotonates the aromatic ring. nih.gov The proton abstraction occurs at the two remaining hydrogen positions, C-5 and C-6. The selectivity of this lithiation is dependent on the reaction conditions, with the ratio of deprotonation at the 5-position versus the 6-position ranging from 80:20 to 90:10. nih.gov

This mixture of lithiated isomers can be trapped with electrophiles. For instance, treatment with iodine yields a mixture of 5-iodo- and 6-iodo-1,2,4-tris(trifluoromethyl)benzene. The major isomer, 5-iodo-1,2,4-tris(trifluoromethyl)benzene, can be readily isolated in its pure form through fractional crystallization. nih.gov This purified iodo-derivative serves as a valuable intermediate for further functionalization. Subsequent treatment with tert-butyllithium (B1211817) at low temperatures induces a halogen-metal exchange, generating the 5-lithio-1,2,4-tris(trifluoromethyl)benzene selectively, which can then react with a variety of electrophiles to produce 5-substituted derivatives. nih.gov

Directed Nucleophilic Attack on Electron-Deficient Positions

While the inherent electronic properties of this compound direct nucleophiles to the electron-poor ring, achieving regioselectivity in nucleophilic aromatic substitution (SNAr) can be challenging. The concept of directed nucleophilic aromatic substitution (dSNAr) offers a powerful strategy to control the position of attack. amerigoscientific.com This methodology typically involves a directing group on the aromatic ring that coordinates to the nucleophile or a catalyst, delivering it to a specific ortho position.

Although a specific application of a directing group on this compound for dSNAr is not extensively documented in the provided search results, the principles are highly relevant. Given the high electrophilicity of the ring, a suitably positioned directing group, such as an amide, could effectively control the regioselectivity of the attack by various nucleophiles, including amines. amerigoscientific.com In such a scenario, the reaction would be expected to proceed under mild conditions, potentially at room temperature, and offer high ortho-selectivity, overriding the inherent electronic preferences of the trifluoromethyl-substituted ring if they were to conflict. amerigoscientific.com

Radical Reaction Pathways

The trifluoromethyl groups also influence the radical chemistry of the benzene ring. This section explores the mechanistic aspects of trifluoromethyl radical additions and other radical-mediated functionalizations.

Mechanistic Insights into Trifluoromethyl Radical Addition Reactions

The addition of trifluoromethyl radicals to aromatic systems is a well-established method for the synthesis of trifluoromethylated arenes. The mechanism typically involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized to the final product.

In the context of this compound, the addition of another trifluoromethyl radical would lead to a highly fluorinated, and likely unstable, cyclohexadienyl radical. The high electron deficiency of the starting material would make it less reactive towards an electrophilic trifluoromethyl radical compared to electron-rich arenes. However, radical additions can still occur, and the regioselectivity would be governed by the relative stability of the resulting radical intermediates. It is plausible that the radical would add to a position that minimizes destabilizing interactions with the existing trifluoromethyl groups.

Other Radical-Mediated Functionalizations and Their Scope

Beyond the addition of trifluoromethyl radicals, other radical-mediated functionalizations of trifluoromethylarenes are possible. A significant advancement in this area is the selective functionalization of a C-F bond within a trifluoromethyl group. This transformation can be achieved through a radical anion-based mechanism.

This process involves the single-electron reduction of the trifluoromethylarene to form a radical anion. This reactive intermediate can then fragment, cleaving a C-F bond to generate a difluorobenzylic radical. This radical can then be intercepted by various radical acceptors, such as alkenes, or undergo a hydrogen atom transfer to yield a difluoromethyl group. nih.gov This strategy allows for the "editing" of a trifluoromethyl group, converting it into other valuable difluoroalkyl moieties. nih.gov The scope of this reaction is broad, tolerating various functional groups on the aromatic ring. nih.gov

Acid-Catalyzed Reactions and Transformations

The extreme electron deficiency of the this compound ring makes it highly resistant to conventional electrophilic aromatic substitution, which is a hallmark of acid-catalyzed reactions of many aromatic compounds. However, under forcing conditions, such as in the presence of superacids, transformations can be induced.

Trifluoromethyl-substituted arenes have been shown to react in superacids like trifluoromethanesulfonic acid to yield Friedel-Crafts-type products when a suitable nucleophile, such as benzene, is present. nih.gov The reaction proceeds through the formation of highly reactive electrophilic species, such as carbocations, generated from the protonation and subsequent cleavage of a C-F bond. nih.gov These electrophiles can then attack the nucleophilic arene.

Furthermore, the trifluoromethyl groups themselves can undergo hydrolysis under strongly acidic conditions. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid group has been achieved using fuming sulfuric acid in the presence of boric acid. nih.gov The proposed mechanism involves the protonation of a fluorine atom, leading to the formation of a difluorobenzylic carbocation, which is then attacked by a nucleophile present in the reaction medium. nih.gov The reactivity of the trifluoromethyl group towards hydrolysis is influenced by its position on the ring and the number of other trifluoromethyl groups present. nih.gov

Role of Steric Hindrance from Trifluoromethyl Groups on Reaction Pathways and Product Distribution

The trifluoromethyl group exerts a significant steric influence on chemical reactions. It is notably bulkier than a methyl group and has been compared in steric size to an isopropyl or even a cyclohexyl group. mdpi.comresearchgate.net This steric bulk arises not only from its physical size but also from electrostatic repulsion between its electron-rich fluorine atoms and an approaching nucleophile or reagent. researchgate.net

In a molecule like this compound, the three bulky -CF₃ groups create a sterically congested environment around the aromatic ring. This has several consequences for its reactivity:

Reaction Pathways: The steric hindrance can dictate the feasible reaction pathways. For protolytic defluorination to occur, the superacid must effectively approach and interact with the fluorine atoms. The crowding by adjacent -CF₃ groups could potentially hinder this approach, possibly leading to different reaction rates for non-equivalent -CF₃ groups on the 1,2,4-substituted ring.

Product Distribution: In any potential substitution reaction on the aromatic ring itself, the steric hindrance would be a primary factor controlling regioselectivity. An incoming electrophile would preferentially attack the least sterically hindered position. In this compound, the C-H positions at C-3, C-5, and C-6 are available for substitution. The C-5 position, flanked by -CF₃ groups at C-4 and a hydrogen at C-6, is significantly less hindered than the C-3 position, which is crowded between two adjacent -CF₃ groups at C-2 and C-4. Therefore, substitution would be strongly favored at the C-5 position.

Molecular Conformation: The steric strain imposed by multiple adjacent trifluoromethyl groups can alter the conformation of molecules. nih.gov This can influence the orientation of substituents and affect the overlap of orbitals, thereby influencing electronic properties and the accessibility of reaction sites. nih.gov Studies on sterically congested trifluoromethylated aromatics show that their molecular packing and intermolecular interactions are heavily influenced by these bulky groups. researchgate.net

Advanced Spectroscopic and Diffractional Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1,2,4-Tris(trifluoromethyl)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be assembled.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of the three aromatic protons are unique and provide direct evidence for the 1,2,4-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons, with those directly bonded to the electron-withdrawing trifluoromethyl groups appearing at different chemical shifts compared to the other ring carbons. The carbon atoms of the trifluoromethyl groups also give rise to characteristic signals, often appearing as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds like this compound. The spectrum will exhibit distinct signals for each of the three trifluoromethyl groups, as their chemical environments are non-equivalent. The chemical shifts and any observed coupling between the fluorine nuclei can further confirm the substitution pattern. For instance, in a related compound, 1,3,5-Tris(trifluoromethyl)benzene (B44845), the three CF₃ groups are equivalent and thus show a single signal in the ¹⁹F NMR spectrum. rsc.orgsigmaaldrich.comsigmaaldrich.com In contrast, the three distinct CF₃ groups in the 1,2,4-isomer are expected to produce a more complex spectrum.

Table 1: Representative NMR Data for Tris(trifluoromethyl)benzene Isomers and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| 1,3,5-Tris(trifluoromethyl)benzene | ¹H | ~7.8 (s) | - |

| 1,3,5-Tris(trifluoromethyl)benzene | ¹³C | ~132 (q), ~124 (q) | - |

| 1,3,5-Tris(trifluoromethyl)benzene | ¹⁹F | ~ -63.0 (s) | - |

| 1,2,4,5-Tetrakis(trifluoromethyl)benzene | ¹H | 8.21 (s) | - |

| 1,2,4,5-Tetrakis(trifluoromethyl)benzene | ¹³C | 133.0, 128.5 (q), 123.1 (q) | J(C,F) = 275, 35 |

| 1,2,4,5-Tetrakis(trifluoromethyl)benzene | ¹⁹F | -59.5 (s) | - |

Note: The data presented are representative and may vary depending on the solvent and experimental conditions. The table includes data for related compounds to provide context for the expected spectral features of this compound.

NMR spectroscopy is a powerful tool for differentiating between the various regioisomers of tris(trifluoromethyl)benzene, such as the 1,2,3-, 1,2,4-, and 1,3,5-isomers. Each isomer possesses a unique set of proton and carbon environments, leading to distinct patterns of chemical shifts and coupling constants in their respective NMR spectra. For instance, the high symmetry of the 1,3,5-isomer results in a simplified spectrum compared to the less symmetrical 1,2,4-isomer.

Furthermore, NMR is instrumental in assessing the purity of a sample of this compound. The presence of impurities, including other regioisomers or starting materials, can be readily detected by the appearance of additional signals in the NMR spectrum. The integration of these signals can provide a quantitative measure of the purity of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically found in the region of 1100-1350 cm⁻¹. Other characteristic bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (around 1400-1600 cm⁻¹). The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the 1,2,4-substitution pattern and can be used to distinguish it from its isomers. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F stretching vibrations are also active in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the benzene (B151609) core.

Table 2: Key Vibrational Frequencies for Tris(trifluoromethyl)benzene and Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 1,3,5-Tris(trifluoromethyl)benzene | C-F stretch | 1100-1350 |

| 1,3,5-Tris(trifluoromethyl)benzene | Aromatic C=C stretch | 1400-1600 |

| 1,4-Bis(trifluoromethyl)benzene (B1346883) | C-F stretch | ~1140, ~1330 |

| 1,4-Bis(trifluoromethyl)benzene | Aromatic C=C stretch | ~1630 |

Note: The data presented are approximate and serve to illustrate the expected regions for key vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula. For this compound (C₉H₃F₉), the experimentally determined monoisotopic mass should closely match the calculated theoretical mass, providing unambiguous confirmation of its chemical formula. This technique is crucial for distinguishing the target compound from other species with the same nominal mass but different elemental compositions.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional structure of molecules in the solid state.

Investigation of Intermolecular Interactions (F···π, F···F Stacking) in Crystal Lattices

The crystal packing of this compound is significantly influenced by various non-covalent interactions, particularly those involving its fluorine atoms. The high electronegativity of fluorine and the electron-deficient nature of the perfluorinated methyl groups give rise to specific intermolecular contacts that dictate the three-dimensional architecture of the crystal.

F···π Interactions: These interactions occur between a fluorine atom of a trifluoromethyl group and the π-system of an adjacent benzene ring. The electron-rich π-cloud of the aromatic ring can interact favorably with the electrophilic region of the fluorine atom.

In the broader context of fluorinated aromatics, studies have shown that π-π stacking can be controlled by F···π and/or F···F interactions. researchgate.net For instance, in some crystal structures of compounds bearing 3,5-bis(trifluoromethyl)benzyl moieties, the stacking of π systems is a prominent feature, governed by these weak interactions. researchgate.net The arrangement can lead to different motifs, such as parallel or opposite orientations of the CF3 substituents between stacked aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions and optical properties of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

| Compound | Oscillator Strength (f) | 0,0 Band Position (cm⁻¹) | Spectral Characteristics |

| 1,4-Bis(trifluoromethyl)benzene | 12.0 x 10⁻³ | 37460 | Diffuse vapor spectrum |

| 1,3,5-Tris(trifluoromethyl)benzene | 2.1 x 10⁻³ | ~300 cm⁻¹ violet shift relative to benzene | Extremely diffuse vapor spectrum |

This table is based on data for related compounds and provides an expected trend for this compound. capes.gov.br

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are essential for determining the purity of this compound and, in the context of its potential use in polymer science, for characterizing the molecular weight distribution of polymers incorporating this moiety.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for assessing the purity of chemical compounds. nih.govenergetic-materials.org.cn A sample of this compound can be injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV detector). nih.govsemanticscholar.org The retention time of the main peak corresponding to the compound can be used for identification, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. mdpi.com The presence of other peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products.

Gel Permeation Chromatography (GPC) for Polymer Characterization: If this compound were used as a monomer or a building block in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), would be the primary technique for characterizing the resulting polymers. researchgate.netwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger polymer chains elute from the column faster than smaller ones. youtube.com By calibrating the GPC system with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. researchgate.netnih.gov This information is crucial for understanding the structure-property relationships of the polymer.

| Chromatographic Technique | Primary Application | Key Parameters Determined |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention Time, Peak Area, Purity (%) |

| Gel Permeation Chromatography (GPC) | Polymer Characterization | Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), Polydispersity Index (PDI) |

Computational and Theoretical Chemistry of 1,2,4 Tris Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,4-tris(trifluoromethyl)benzene. These calculations model the behavior of electrons within the molecule, explaining its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For this compound, the three -CF3 groups are powerful electron-withdrawing substituents. This is due to the high electronegativity of the fluorine atoms. Consequently, the electron density of the benzene (B151609) ring is significantly reduced. vaia.com FMO analysis reveals that the energy levels of both the HOMO and LUMO are substantially lowered compared to benzene. The lowered HOMO energy indicates that the molecule is a poor electron donor, making it highly resistant to electrophilic attack. The significantly lowered LUMO energy suggests that the molecule is a good electron acceptor, rendering the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

The distribution of electron density is highly polarized. The fluorine atoms pull electron density away from the carbon atoms of the -CF3 groups and, through inductive effects, from the aromatic ring itself. This creates a highly electron-deficient π-system. The effect of the substituents on the benzene ring's electron density is generally additive, and computational methods like ab initio calculations can estimate the impact of multiple substituents on the ring geometry and electronic structure. researchgate.net

Table 1: Conceptual FMO Characteristics of this compound

| Molecular Orbital | Energy Level (Relative to Benzene) | Implication for Reactivity |

|---|---|---|

| HOMO | Significantly Lowered | Low reactivity towards electrophiles |

| LUMO | Significantly Lowered | High reactivity towards nucleophiles |

This table is a conceptual representation based on the known effects of trifluoromethyl groups.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. They are invaluable tools for predicting how a molecule will interact with other species, particularly electrophiles and nucleophiles. walisongo.ac.idmdpi.com The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). walisongo.ac.id

In the case of this compound, the ESP map would show a significant region of positive potential (deep blue) across the surface of the aromatic ring. This is a direct consequence of the strong electron-withdrawing nature of the three -CF3 groups, which drastically reduces the ring's electron density. ontosight.aivaia.com This calculated feature strongly correlates with experimental observations. The electron-poor nature of the ring deactivates it towards electrophilic substitution reactions. vaia.com Conversely, the positive potential on the ring indicates that it is highly susceptible to attack by nucleophiles, facilitating SNAr reactions, where a nucleophile replaces one of the substituents on the ring (though not typically a -CF3 group, which is very strongly bound). The ESP map can pinpoint the most electrophilic sites on the ring, predicting the regioselectivity of nucleophilic attack. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a dynamic view of how chemical transformations occur.

Semiempirical methods and, more commonly, Density Functional Theory (DFT) are employed to model reaction pathways involving trifluoromethylated benzenes. For instance, the reaction of the isomeric 1,3,5-tris(trifluoromethyl)benzene (B44845) with methyl lithium has been analyzed using semiempirical reaction modeling. amerigoscientific.comsigmaaldrich.com These studies help elucidate the mechanism of reactions such as metalation, where a hydrogen atom on the ring is replaced by a metal.

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p)), are powerful tools for investigating the structures and energies of reactants, products, and intermediates. researchgate.net These methods have been used to study the additivity of substituent effects in polysubstituted benzenes, providing a robust framework for understanding how multiple -CF3 groups influence reactivity. researchgate.net For complex reactions, this modeling can distinguish between different possible pathways, such as concerted versus stepwise mechanisms.

Calculating the energetic profile of a reaction involves determining the relative energies of reactants, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (or Gibbs Free Energy of activation, ΔG‡), which determines the reaction rate. scm.com

For reactions involving this compound, such as nucleophilic substitution or metalation, computational programs can calculate the full energetic landscape. For example, gas-phase acidity data, including the enthalpy (ΔrH°) and free energy (ΔrG°) of deprotonation, have been determined for the related 1,3,5-isomer, providing quantitative insight into the energetic cost of removing a proton. nist.govnist.gov These values underscore the increased acidity of the ring protons due to the inductive stabilization of the resulting anion by the -CF3 groups. Similar calculations for the 1,2,4-isomer would reveal the relative acidities of the different protons on the ring, predicting the site of deprotonation.

Table 2: Gas-Phase Acidity Data for 1,3,5-Tris(trifluoromethyl)benzene

| Quantity | Value (kJ/mol) | Method |

|---|---|---|

| ΔrH° | 1517 ± 13 | G+TS |

| ΔrG° | 1482 ± 13 | IMRE |

Data obtained from NIST for the 1,3,5-isomer, illustrating the type of energetic data calculated computationally. nist.govnist.gov

Conformational Analysis and Steric Hindrance Modeling for Trifluoromethylated Systems

Computational modeling is essential for analyzing the conformational preferences and steric effects in this compound. Studies on the analogous 1,3,5-tris(trifluoromethyl)benzene have combined gas-phase electron diffraction (GED) with quantum chemical calculations (MP2 and B3LYP) to determine its molecular structure. researchgate.net These studies show that the bond configuration of the trifluoromethyl group deviates from a perfect tetrahedral arrangement and that the -CF3 groups exhibit nearly free rotation around the C-C bond axis at room temperature. researchgate.net

For this compound, the key structural feature is the presence of two adjacent -CF3 groups at positions 1 and 2. This leads to significant steric hindrance. Conformational analysis would focus on the rotational barriers of these two groups as they rotate past each other. The calculations would predict the most stable conformation (the one that minimizes steric repulsion) and the energy required to rotate the groups. This steric crowding can influence reactivity by shielding the adjacent ring positions from attack and can also affect the planarity of the benzene ring itself. Modeling can quantify these steric effects, helping to explain observed reaction rates and product distributions.

Prediction of Spectroscopic Properties from First Principles

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific first-principles predictions for the spectroscopic properties of this compound. While computational studies and experimental data are available for the symmetric 1,3,5-isomer and other related fluorinated benzene compounds, dedicated research focusing on the ab initio or Density Functional Theory (DFT) calculations of NMR, IR, and UV-Vis spectra for the 1,2,4-isomer is not readily found in published works.

First-principles calculations are powerful theoretical tools that solve the quantum mechanical equations governing molecular systems to predict their properties without prior experimental data. For a molecule like this compound, such a computational study would typically involve the following aspects:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values would then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorine reference for ¹⁹F. The resulting data would provide valuable insights into the electronic environment of the different nuclei within the asymmetrically substituted aromatic ring.

Infrared (IR) and Raman Spectroscopy: First-principles calculations would be used to predict the vibrational frequencies and intensities of the normal modes of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes would be characterized by their frequency (in cm⁻¹), intensity, and the nature of the atomic motions involved (e.g., C-H stretching, C-F stretching, ring breathing modes). Such theoretical spectra are invaluable for interpreting experimental IR and Raman data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of the electronic absorption spectrum would involve calculating the energies of the electronic transitions from the ground state to various excited states. Time-dependent DFT (TD-DFT) is a common method for this purpose. The calculations would yield the excitation energies (often expressed in nm or eV) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions would help in understanding the electronic structure and the nature of the π-π* transitions within the molecule.

Although detailed research findings and data tables for the predicted spectroscopic properties of this compound are not available in the literature, the theoretical foundation for performing such predictions is well-established. Future computational studies are required to fill this gap in the scientific understanding of this specific fluorinated compound.

Advanced Materials Science Applications and Polymer Chemistry Involving Trifluoromethylated Benzenes

Monomer Synthesis for High-Performance Fluorinated Polymers

The creation of high-performance fluorinated polymers begins with the synthesis of specialized monomers. These monomers typically consist of an aromatic core, such as a trifluoromethylated benzene (B151609) derivative, functionalized with reactive groups that enable polymerization. The trifluoromethyl groups are incorporated to manipulate the polymer's final properties.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. acs.org The incorporation of pendent trifluoromethyl groups is a well-established method to enhance these properties further, particularly to improve processability and lower the dielectric constant. rsc.org

The synthesis of polyimides generally involves a two-step polycondensation reaction. First, a diamine monomer reacts with a dianhydride monomer in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. acs.org This PAA is then converted to the final polyimide through thermal or chemical imidization. acs.org

To create polyimides with pendent trifluoromethyl groups, either the diamine or the dianhydride monomer (or both) must contain CF₃ substituents. While there are no direct reports of polymerizing 1,2,4-Tris(trifluoromethyl)benzene, it can be considered a foundational structure for synthesizing suitable monomers. For example, a trifluoromethylated benzene ring could be subjected to a series of reactions, such as nitration followed by reduction, to introduce the necessary amine functionalities for a diamine monomer. wikipedia.org

Research has focused on synthesizing complex diamine and dianhydride monomers where trifluoromethyl groups are strategically placed. For instance, novel aromatic diamine monomers containing multiple bulky trifluoromethylphenyl pendant groups have been successfully synthesized. rsc.org These monomers are then polymerized with commercial aromatic dianhydrides to produce fluorinated polyimides. The presence of multiple CF₃ groups is crucial for improving solubility and lowering the dielectric constant. rsc.org It is often challenging to synthesize monomers with multiple trifluoromethyl groups, which makes this a significant area of research. rsc.org

A variety of fluorinated diamines and dianhydrides have been used to create a range of polyimides with tailored properties. Some examples of monomers used in the synthesis of fluorinated polyimides are presented below.

Table 1: Examples of Monomers for Fluorinated Polyimides

| Monomer Type | Monomer Name | Resulting Polymer Properties |

|---|---|---|

| Diamine | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Excellent solubility, high optical transparency, low dielectric constant (2.69–2.85), high thermal stability (Td5% > 550°C). rsc.org |

| Diamine | 2,6-bis(trifluoromethyl)benzidine | Good solubility, high thermal stability (Td5% > 523°C), high glass transition temperatures (345–366°C). rsc.org |

| Diamine | 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene | Good thermal stability (Td5% > 452°C), glass transition temperatures between 186-262°C. 20.210.105 |

Poly(arylether)s containing heterocyclic rings like oxazoles and thiazoles are another important class of high-performance polymers. Introducing trifluoromethyl groups into these structures can significantly modify their properties.

Researchers have synthesized poly(aryl ether oxazole)s with trifluoromethyl groups attached to the oxazole (B20620) rings. tum.de The synthesis involves creating a bisoxazole monomer with activated fluorine atoms, which then undergoes nucleophilic displacement with various bisphenols. tum.de These polymers are generally amorphous, leading to good solubility in a range of common organic solvents. tum.deacs.org Similarly, poly(aryl ether thiazole)s with pendent trifluoromethyl groups have been prepared from monomers featuring 4-(trifluoromethyl)-5-fluoro-substituted thiazole (B1198619) rings. acs.org

A comparison between the oxazole and thiazole-containing polymers reveals interesting structure-property relationships. The thiazole-based polymers tend to have higher glass transition temperatures and lower solubility compared to their oxazole counterparts, a difference attributed to the distinct geometries of the two heterocyclic rings. acs.org The trifluoromethyl groups on the phenyl rings of the polymer backbone enhance solubility but have a more complex influence on the glass transition temperature. acs.org

The strategy of incorporating trifluoromethylated benzene structures extends to various other polymer systems beyond polyimides and poly(arylether oxazole/thiazole)s.

Fluorinated Poly(ether ketones) (PEKs): By introducing bisphenol monomers containing trifluoromethyl or trifluoromethoxy groups, novel PEKs with good thermal, mechanical, and dielectric properties have been synthesized. The incorporation of these fluorine-containing groups can increase the polymer's free volume, leading to lower dielectric constants. nih.gov

Fluorinated Poly(arylene ether)s: Copolymers can be synthesized via aromatic nucleophilic substitution reactions using monomers like decafluorobiphenyl (B1670000) and various dihydroxyl-substituted monomers. This approach allows for the creation of polymers with exceptional solubility and film-forming capabilities. rsc.org

Trifluoromethyl-Substituted Styrene (B11656) Polymers: Monomers such as 2-trifluoromethyl styrene and 3,5-bis(trifluoromethyl) styrene can be readily polymerized to create polymers with high glass transition temperatures. The position of the bulky CF₃ group significantly affects the segmental mobility of the polymer chains. elsevierpure.com

Polymers for Organic Electronics: In the field of polymer solar cells, introducing trifluoromethyl groups into the polymer donor structure has been shown to lower the HOMO energy level, increase light absorption, and improve intermolecular interactions, leading to significantly enhanced device efficiency. rsc.org

These examples highlight the versatility of using trifluoromethylated aromatic compounds as precursors for a wide array of advanced polymeric materials. nasa.gov

Structure-Property Relationships in Fluorinated Polymer Systems

The unique properties of fluorinated polymers are a direct result of the influence of the trifluoromethyl groups on the polymer's molecular architecture. Understanding these structure-property relationships is crucial for designing materials with specific performance characteristics.

The introduction of trifluoromethyl groups has a profound impact on the physical structure of a polymer at the molecular level.

Chain Packing and Free Volume: The CF₃ group is significantly larger than a hydrogen atom. Its incorporation into a polymer chain disrupts the efficient packing of polymer chains. rsc.org This loosening of the polymer structure increases the fractional free volume within the material. researchgate.net This increased free volume is a key factor contributing to several desirable properties, including enhanced solubility and lower dielectric constants.

Morphology: Most polymers containing trifluoromethyl groups, such as poly(aryl ether oxazole)s and many fluorinated polyimides, are amorphous. rsc.orgtum.de The bulky, non-planar nature of the CF₃ groups inhibits crystallization, resulting in polymers that are more easily dissolved and processed into transparent films. The amorphous morphology, combined with the low polarizability of the C-F bond, is also critical for achieving low dielectric constants. rsc.org

The thermal properties of polymers are critical for their application in demanding environments, such as in microelectronics and aerospace. Trifluoromethyl substitution is a powerful tool for modifying these properties.

Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com This inherent strength contributes to the high thermal stability of fluorinated polymers. Polymers containing trifluoromethyl groups generally exhibit high decomposition temperatures, often with 5% weight loss (Td5%) occurring well above 500°C in a nitrogen atmosphere. rsc.orgnih.gov This makes them suitable for high-temperature applications. However, in some specific heterocyclic structures like trifluoromethyl-substituted oxazoles, an unexpected instability can be observed at lower temperatures (around 310°C), which is attributed to a specific ring-scission mechanism facilitated by the CF₃ group. tum.de

Glass Transition Temperature (Tg): The glass transition temperature is a measure of the transition from a rigid, glassy state to a more flexible, rubbery state. As discussed, the effect of CF₃ groups on Tg is a balance between increased chain stiffness and increased free volume. researchgate.netresearchgate.netrsc.org

In many cases, particularly with rigid polymer backbones, the stiffening effect dominates, leading to a significant increase in Tg. rsc.orgnih.gov For example, fluorinated polyimides derived from rigid monomers can exhibit Tgs in the range of 259–366°C. rsc.org

The introduction of flexible linkages, such as ether bonds, into the polymer backbone can lower the Tg, even in the presence of trifluoromethyl groups, due to increased rotational freedom. rsc.org

The position and number of CF₃ groups also play a crucial role. For instance, in styrene-based polymers, ortho-substitution leads to much higher Tgs compared to meta or para substitution due to greater steric hindrance near the polymer main chain. elsevierpure.com

The following table summarizes the thermal properties of several types of fluorinated polymers, illustrating the effects of trifluoromethyl substitution.

Table 2: Thermal Properties of Various Fluorinated Polymers

| Polymer Type | Specific Polymer/Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |

|---|---|---|---|

| Polyimide | From 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 259 - 281 | 551 - 561 (in N₂) |

| Polyimide | From 2,6-bis(trifluoromethyl)benzidine | 345 - 366 | 535 - 605 (in N₂) |

| Poly(aryl ether oxazole) | From bisphenol A and trifluoromethylated bisoxazole | 169 | ~310 |

| Poly(aryl ether oxazole) | From hexafluoroisopropylidene bisphenol and trifluoromethylated bisoxazole | 191 | ~310 |

| Poly(aryl ether thiazole) | From hexafluoroisopropylidene bisphenol and trifluoromethylated bisthiazole | ~210 | >450 |

Advanced Dielectric Properties for Electronic Applications

The incorporation of trifluoromethyl (-CF3) groups into aromatic structures like this compound is a key strategy for developing advanced dielectric materials for modern electronics. The strong electronegativity and low polarizability of the C-F bond contribute to a significant reduction in the dielectric constant (k) and dielectric loss of polymers. researchgate.netdaikinchemicals.com Materials with a low dielectric constant are essential for high-frequency applications, such as in microelectronics and printed circuit boards, as they minimize signal delay, power dissipation, and crosstalk between components. daikinchemicals.comelectronics.org

Introducing fluorine-containing moieties, such as the 1,2,4-tris(trifluoromethyl)phenyl group, into polymer backbones enhances thermal stability and hydrophobicity while lowering the dielectric constant. researchgate.net For instance, polymers containing fluorinated groups are noted for their lower water uptake, which is critical as water (with a high dielectric constant of ~80) can severely degrade the dielectric performance of insulating materials. researchgate.net Research into fluorinated polymers has demonstrated the effectiveness of this approach. A thermally cross-linkable molecule containing bis(trifluoromethyl)benzene units produced a cured resin with a low dielectric constant of 2.47 at 30 MHz. researchgate.net Similarly, fluorinated polyimides have been developed with dielectric constants as low as 2.31, a significant improvement over their non-fluorinated counterparts. mdpi.com The use of this compound as a monomer or building block allows for the synthesis of high-performance polymers that combine low dielectric properties with excellent thermal and chemical stability, making them suitable for next-generation electronic applications. researchgate.netresearchgate.net

Table 1: Comparison of Dielectric Constants for Various Materials

| Material | Dielectric Constant (k) | Dielectric Loss (Tangent) | Frequency |

|---|---|---|---|

| PTFE (Polytetrafluoroethylene) | 2.1 | <1x10⁻⁵ | Low Frequency |

| PFA/FEP (Perfluoroalkoxy/Fluorinated Ethylene Propylene) | 2.1 | <2x10⁻⁵ | Low Frequency |

| Resin with bis(trifluoromethyl)benzene units | 2.47 | Not specified | 30 MHz |

| Fluorinated Poly(norborneolin imide) | 2.31 | Not specified | Not specified |

This table presents representative data to illustrate the low-dielectric properties of fluorinated materials compared to standard substrates. daikinchemicals.comelectronics.orgresearchgate.netmdpi.com

Solubility and Processability Enhancements in Fluorinated Polymers

A significant challenge in the field of high-performance polymers is achieving a balance between desirable properties like thermal stability and chemical resistance, and practical processability. Many high-performance polymers are insoluble and infusible, limiting their applications. The incorporation of bulky, fluorine-containing groups, such as the 1,2,4-tris(trifluoromethyl)phenyl moiety, is a widely used and effective strategy to overcome this limitation. researchgate.net

The presence of multiple -CF3 groups on a benzene ring disrupts the close packing of polymer chains, which reduces intermolecular forces and prevents crystallization. This structural modification leads to enhanced solubility in a range of common organic solvents, a critical factor for solution-based processing techniques like spin-coating for thin-film applications. researchgate.net Compounds like this compound are generally soluble in apolar organic solvents such as toluene (B28343) and dichloromethane (B109758) while being insoluble in water. solubilityofthings.com When this moiety is integrated into a polymer, it imparts similar solubility characteristics, making the resulting material more versatile. researchgate.netsolubilityofthings.com

Furthermore, the improved solubility and amorphous nature of these fluorinated polymers often lead to better processability, including melt-processing capabilities at lower temperatures compared to their non-fluorinated analogues. This enhancement allows for the fabrication of complex parts and thin films with greater ease and lower cost, expanding the utility of high-performance polymers in areas like aerospace, electronics, and membrane separations. researchgate.netnih.gov

Role as Supporting Ligands in Catalysis and Organometallic Chemistry

Stabilization of Low-Coordinate Main Group Compounds (e.g., Sn, Pb, As, P)

The 1,2,4-tris(trifluoromethyl)phenyl group, and its more symmetric isomer the 2,4,6-tris(trifluoromethyl)phenyl (ArF) group, serve as exceptionally effective ligands for stabilizing highly reactive, low-coordinate compounds of main group elements. researchgate.netresearchgate.net These bulky ligands provide kinetic stabilization by sterically shielding the reactive metal center from unwanted reactions, such as oligomerization or reactions with solvent molecules. researchgate.netnih.gov

The strong electron-withdrawing nature of the three -CF3 groups also provides electronic stabilization. researchgate.net This electronic effect makes the central metal more electropositive, influencing its reactivity in a controlled manner. Research has shown that the 2,4,6-tris(trifluoromethyl)phenyl ligand is ideally suited for the stabilization of low-coordinate tin (Sn) and lead (Pb) compounds. researchgate.net It has enabled the synthesis and isolation of the first stable diaryl lead(II) compound, (ArF)2Pb, and a stable diarylstannylene, (ArF)2Sn. researchgate.net This approach has also been extended to other main group elements, including arsenic (As) and phosphorus (P). acs.org In the solid-state structures of some of these compounds, short, stabilizing intramolecular interactions between the fluorine atoms of the -CF3 groups and the central metal atom (e.g., Sn–F contacts) have been observed, further contributing to their stability. epa.gov

Design of Electron-Deficient Ligands for Tailored Catalytic Systems

The unique combination of steric bulk and strong electron-withdrawing properties makes the 1,2,4-tris(trifluoromethyl)phenyl group a valuable component in the design of specialized ligands for catalysis. The electron-deficient nature of the aromatic ring, induced by the nine fluorine atoms, is crucial for creating tailored electronic environments at a metal center. researchgate.net

In catalysis, ligands that are strong sigma-donors and weak pi-acceptors are common. However, electron-deficient aryl ligands like the tris(trifluoromethyl)phenyl group have different properties that can be exploited. They can be used to generate highly electrophilic or "cationic-like" metal centers without the need for an actual positive charge on the complex. Such electron-poor metal centers are highly active in a variety of catalytic transformations, including polymerization and oxidation reactions. nih.govacs.org

Furthermore, the fluorine atoms on these ligands can lead to the formation of weakly coordinating anions (WCAs), which are essential for stabilizing reactive cationic species in catalytic cycles. nih.gov For example, fluoride (B91410) abstraction from a metal-fluoride precursor by a strong Lewis acid can generate a highly reactive catalytic species, with the resulting complex anion being very stable and non-interactive due to its fluorinated nature. nih.gov This allows chemists to fine-tune the reactivity of a catalytic system by modifying the steric and electronic properties of the ligand, with the 1,2,4-tris(trifluoromethyl)phenyl scaffold offering a powerful tool for this purpose.

Utilization in Supramolecular Chemistry and Crystal Engineering

Investigation of Non-Classical Intermolecular Interactions (F···π, F···F, H···F)

The crystal engineering of fluorinated molecules like this compound is a rich field for investigating a variety of non-classical intermolecular interactions. The presence of numerous polarized C-F bonds and an electron-deficient aromatic ring creates opportunities for interactions that are weaker than traditional hydrogen bonds but are nonetheless crucial in directing the self-assembly and packing of molecules in the solid state. nih.govnih.gov

Key interactions involving the 1,2,4-tris(trifluoromethyl)phenyl moiety include:

F···π Interactions: The electron-deficient π-system of the benzene ring can interact favorably with the lone pairs of fluorine atoms on neighboring molecules.

F···F Interactions: Though often considered repulsive, specific orientations of C-F bonds can lead to attractive dipole-dipole interactions that contribute to the stability of the crystal lattice.

C-H···F Hydrogen Bonds: The polarized fluorine atoms can act as weak acceptors for hydrogen bonds from C-H groups on adjacent molecules. These interactions, while weak, are directional and can play a significant role in determining molecular conformation and packing arrangements. nih.gov

π-π Stacking: Computational studies on trifluoromethylated benzene dimers show that the -CF3 groups enhance π-π stacking interactions, leading to reduced intermolecular distances and more favorable cofacial orientations compared to non-fluorinated or methylated benzenes. nih.govresearchgate.net This is attributed to favorable electrostatic interactions between the electron-deficient fluorinated ring and an electron-rich ring or through dispersion forces. nih.gov The offset stacking of such rings has been observed at distances well within the expected range for π-π interactions (e.g., 3.420 Å). acs.org

The study of these weak interactions is fundamental to designing crystalline materials with specific properties, as the solid-state packing influences everything from charge transport in organic semiconductors to the physical properties of advanced polymers. nih.govhhu.de

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Tris(trifluoromethyl)phenyl |

| Bis(trifluoromethyl)benzene |

| Polytetrafluoroethylene (PTFE) |

| Perfluoroalkoxy (PFA) |

| Fluorinated Ethylene Propylene (FEP) |

| Poly(norborneolin imide) |

| Toluene |

| Dichloromethane |

| Tin (Sn) |

| Lead (Pb) |

| Arsenic (As) |

Principles of Directed Self-Assembly of Electron-Deficient Aromatic Units in the Solid State

The strategic introduction of multiple trifluoromethyl (-CF3) groups onto a benzene ring, as seen in this compound, renders the aromatic core significantly electron-deficient. This pronounced electronic feature is a key determinant in directing the self-assembly of these molecules in the solid state. The principles governing this assembly are rooted in a combination of noncovalent interactions, where the electron-poor nature of the trifluoromethylated ring plays a crucial role in defining the geometry and stability of the resulting supramolecular architectures.

A primary driving force for the self-assembly of electron-deficient aromatic units is the formation of specific intermolecular interactions that are distinct from the conventional π-π stacking observed in electron-rich aromatic systems. Computational studies on trifluoromethylated benzene dimers have revealed enhanced intermolecular interaction energies, reduced π-π distances, and a preference for cofacial orientations when compared to their fluorinated and methylated counterparts. acs.orgnih.gov These enhanced interactions are attributed to an increased molecular quadrupole moment and greater dispersion forces associated with the trifluoromethyl groups. acs.orgnih.gov

The self-assembly process is often guided by a combination of the following interactions:

π-π Interactions: While the electron-deficient nature of the this compound ring might seem to preclude traditional π-π stacking, interactions between these rings are significant. However, they are qualitatively different from those of non-fluorinated aromatics. The interactions are often driven by quadrupole-quadrupole interactions, where the electron-poor π-system of one molecule interacts favorably with the local electron distribution of a neighboring molecule. This can lead to slipped-stack or parallel-displaced arrangements that maximize attractive electrostatic interactions and minimize repulsion.

Halogen Bonding: The fluorine atoms in the trifluoromethyl groups can also participate in halogen bonding, acting as halogen bond acceptors. This type of interaction can further direct the assembly of molecules in the solid state, contributing to the formation of well-defined supramolecular structures.

The directed self-assembly of electron-deficient aromatic units like this compound is a critical aspect of crystal engineering. By understanding and controlling these noncovalent interactions, it is possible to design and synthesize materials with specific, predictable solid-state structures. This, in turn, allows for the fine-tuning of material properties such as charge transport characteristics, which is of particular interest in the development of n-type organic semiconductor materials. acs.orgnih.gov The ability of trifluoromethylation to promote favorable π-π stacking and enhance electron transfer makes these compounds promising candidates for applications in organic electronics. acs.orgnih.gov

The principles of directed self-assembly are not limited to single-component systems. In multicomponent systems, the electron-deficient nature of this compound can be exploited to form co-crystals with electron-rich aromatic molecules. In such cases, the assembly is driven by strong donor-acceptor interactions, leading to alternating stacks of electron-rich and electron-poor molecules. This approach provides an additional layer of control over the solid-state structure and properties of the resulting materials.

The table below summarizes some of the key computed properties of this compound that influence its self-assembly behavior.

| Property | Value |

| Molecular Formula | C9H3F9 |

| Exact Mass | 282.00909 |

| XLogP3 | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 9 |

| Topological Polar Surface Area | 0 Ų |

Future Research Directions and Unexplored Potential

Development of More Efficient and Selective Synthetic Routes

A key challenge remains the development of highly efficient and regioselective methods for the synthesis of specific isomers of poly(trifluoromethyl)benzenes, including 1,2,4-tris(trifluoromethyl)benzene. New catalytic systems and synthetic strategies are needed to improve yields and reduce the number of synthetic steps.

Exploration of Novel Applications in Organic Electronics and Catalysis

The unique electronic properties of poly(trifluoromethyl)benzenes suggest potential applications in organic electronics, such as in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com Furthermore, their use as ligands in catalysis is an area ripe for exploration.

Q & A

Q. What are the optimized synthetic routes for 1,2,4-tris(trifluoromethyl)benzene, and how can reaction yields be maximized?

The synthesis of this compound typically involves halogenation and trifluoromethylation strategies. A common approach is the stepwise introduction of trifluoromethyl (-CF₃) groups onto a benzene ring. For example:

- Bromomethyl intermediates : Reacting 1,3-dimethylbenzene with N,N’-dibromo-5,5-dimethylhydantoin in acidic media can yield brominated intermediates, which are then subjected to trifluoromethylation via copper-mediated cross-coupling reactions .

- Fluorination : Direct fluorination using SF₄ or Ruppert-Prakash reagents (e.g., (CF₃)SiMe₃) under catalytic conditions (e.g., CuI) may enhance selectivity for the 1,2,4-regioisomer .

Key considerations : - Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via GC-MS or ¹⁹F NMR to optimize stoichiometry.

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

Q. How are the physicochemical properties (e.g., solubility, thermal stability) of this compound determined experimentally?

- Solubility : Measure in solvents (hexane, DCM, THF) via gravimetric analysis or UV-Vis spectroscopy. CF₃ groups confer lipophilicity, reducing water solubility (<1 mg/mL) .

- Thermal stability : Perform thermogravimetric analysis (TGA) under N₂; decomposition typically occurs >250°C due to strong C-F bonds .

- Melting/boiling points : Differential scanning calorimetry (DSC) and distillation under reduced pressure (e.g., bp ~200–220°C at 1 atm) .

Advanced Research Questions

Q. How do electronic effects of CF₃ groups influence the reactivity of this compound in electrophilic substitution reactions?

The strong electron-withdrawing nature of CF₃ groups deactivates the aromatic ring, directing electrophiles to meta/para positions relative to existing substituents. Example:

- Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 80°C) and yields nitro derivatives at the 5-position due to steric and electronic effects .

- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance .

Contradiction note : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice, necessitating DFT calculations to map electron density .

Q. What challenges arise when using this compound as a ligand in coordination chemistry, and how are they addressed?

Q. How can discrepancies in reported reaction yields for this compound derivatives be systematically analyzed?

- Controlled variables : Replicate reactions under identical conditions (temperature, solvent purity, catalyst batch).

- Byproduct identification : Use LC-MS or ¹⁹F NMR to detect trifluoroacetic acid (TFA) or fluorinated side products.

- Computational modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways (e.g., C-F vs. C-C bond cleavage) .

Q. What role does this compound play in materials science, particularly in fluoropolymer synthesis?

- Monomer precursor : Serves as a building block for fluorinated poly(arylene ether)s via nucleophilic aromatic substitution.

- Surface modification : CF₃ groups enhance hydrophobicity in coatings. Example: Grafting onto silica nanoparticles improves water contact angles (>120°) .

- Thermal stability : Polymers derived from this compound retain integrity at >300°C, making them suitable for aerospace applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.